N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methyl-2-pyridin-4-ylethanamine
Description
N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methyl-2-pyridin-4-ylethanamine is a chemical compound with the molecular formula C19H27N3O2. It is characterized by the presence of pyridine rings substituted with methoxy and dimethyl groups. This compound is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methyl-2-pyridin-4-ylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-13-11-19-16(14(2)17(13)21-4)12-20(3)10-7-15-5-8-18-9-6-15/h5-6,8-9,11H,7,10,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYIXZJVSAMAHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CN(C)CCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methyl-2-pyridin-4-ylethanamine typically involves the reaction of 4-methoxy-3,5-dimethylpyridine with N-methyl-2-pyridin-4-ylethanamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under inert gas to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes careful control of temperature, pressure, and reaction time to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methyl-2-pyridin-4-ylethanamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .
Scientific Research Applications
N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methyl-2-pyridin-4-ylethanamine is utilized in various fields of scientific research:
Mechanism of Action
The mechanism of action of N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methyl-2-pyridin-4-ylethanamine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 5-methoxy-2-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfinyl}-1H-benzimidazole
- Omeprazole Sulfide
Uniqueness
N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methyl-2-pyridin-4-ylethanamine is unique due to its specific substitution pattern on the pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
